REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)#[N:2].[Br:13]N1C(=O)CCC1=O>S(=O)(=O)(O)O.O>[Br:13][C:5]1[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[CH:7][C:6]=1[CH2:9][C:10]([OH:12])=[O:11]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in the dark for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C#N)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 70.5% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |